N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,3-DIMETHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is a complex organic compound that features a combination of indole and benzene sulfonamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors
The benzene sulfonamide moiety is introduced through sulfonation reactions, where the benzene ring is treated with sulfonating agents such as sulfur trioxide or chlorosulfonic acid . The final step involves coupling the indole derivative with the benzene sulfonamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but lacks the benzene sulfonamide moiety.
4-(1-Methyl-1H-indol-3-yl)-2-nitrobenzenesulfonamide: Contains a nitro group instead of a methoxy group.
Uniqueness
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-12-13(2)20(8-7-19(12)26-4)27(24,25)22-10-9-16-14(3)23-18-6-5-15(21)11-17(16)18/h5-8,11,22-23H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGHCCLTEJSZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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